1'-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
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Overview
Description
1’-(Pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is a complex organic compound characterized by its unique spiro structure, which integrates a pyridine ring, a sulfonyl group, and a spiro-fused isobenzofuran-piperidine system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Spiro Intermediate: This step often involves the cyclization of a suitable precursor to form the spiro-fused isobenzofuran-piperidine core.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the spiro intermediate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1’-(Pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated pyridine derivatives, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the pyridine ring.
Scientific Research Applications
1’-(Pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 1’-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one exerts its effects is not fully understood but is believed to involve:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It could influence various biochemical pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
3-(Piperidin-1-ylsulfonyl)pyridine: Similar in structure but lacks the spiro-fused isobenzofuran moiety.
3-(Pyrrolidin-1-ylsulfonyl)pyridine: Another related compound with a pyrrolidine ring instead of a piperidine ring.
Uniqueness: 1’-(Pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is unique due to its spiro-fused structure, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1'-pyridin-3-ylsulfonylspiro[2-benzofuran-3,3'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-16-14-6-1-2-7-15(14)17(23-16)8-4-10-19(12-17)24(21,22)13-5-3-9-18-11-13/h1-3,5-7,9,11H,4,8,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFZGNXYMWYNNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)S(=O)(=O)C3=CN=CC=C3)C4=CC=CC=C4C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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